EPZ020411 hydrochloride
Description
Biological Significance of Arginine Methylation
Arginine methylation is a widespread post-translational modification in eukaryotic cells that significantly impacts protein function and cellular processes. rsc.orgmdpi.com This modification can alter a protein's structure, its interactions with other proteins and nucleic acids, and its subcellular localization. mdpi.comfrontiersin.org Consequently, arginine methylation is involved in the regulation of numerous critical cellular activities, including gene transcription, RNA processing and metabolism, DNA damage repair, and signal transduction. frontiersin.orgmdpi.commdpi.com The addition of a methyl group to arginine, while not changing the positive charge, increases its size and hydrophobicity, which can affect the hydrogen bonding capacity of the residue and thereby influence molecular interactions. frontiersin.org A significant portion of arginine-methylated proteins are nucleic acid-binding proteins, highlighting the importance of this modification in processes involving DNA and RNA. rsc.org
Classification and Subtypes of PRMTs (e.g., Type I, Type II)
In mammals, the PRMT family consists of nine members, which are categorized into three main types based on their catalytic activity. frontiersin.orgnih.gov This classification depends on the type of methylated arginine they produce. nih.gov
Type I PRMTs catalyze the formation of ω-N G -monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (aDMA). This group includes PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. mdpi.comanr.fr
Type II PRMTs also first form MMA but then proceed to generate symmetric dimethylarginine (sDMA). PRMT5 and PRMT9 belong to this category. mdpi.comanr.fr
Type III PRMTs , which includes PRMT7, only catalyze the formation of MMA. nih.govanr.fr
This enzymatic differentiation leads to distinct functional outcomes, as the different forms of methylated arginine can be recognized by different effector proteins, leading to diverse biological responses.
| PRMT Type | Enzymes | Products |
|---|---|---|
| Type I | PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, PRMT8 | Asymmetric dimethylarginine (aDMA) |
| Type II | PRMT5, PRMT9 | Symmetric dimethylarginine (sDMA) |
| Type III | PRMT7 | Monomethylarginine (MMA) |
Role of PRMTs in Cellular Homeostasis and Disease Pathogenesis
PRMTs are integral to maintaining cellular homeostasis by regulating a multitude of cellular processes. researchgate.netspandidos-publications.com Their activities are crucial for normal cell differentiation, proliferation, and apoptosis. mdpi.com Dysregulation of PRMT activity, either through overexpression or loss of function, has been implicated in the pathogenesis of a variety of human diseases, including cancer, cardiovascular diseases, metabolic disorders, and neurodegenerative diseases. frontiersin.orge-dmj.orgspandidos-publications.com For instance, the overexpression of certain PRMTs, such as PRMT1 and PRMT5, is a common feature in many cancers and is often correlated with tumor initiation and progression. rsc.orgthermofisher.com The aberrant methylation patterns resulting from dysregulated PRMTs can lead to altered gene expression and signaling pathways that contribute to disease development. bohrium.com
Properties
Molecular Formula |
C25H39ClN4O3 |
|---|---|
Molecular Weight |
479.06 |
Synonyms |
EPZ020411 |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Epz020411 Hydrochloride As a Prmt6 Inhibitor
Enzymatic Inhibition Profile
Potency and Selectivity for PRMT6 Inhibition
EPZ020411 is a potent inhibitor of PRMT6, demonstrating an IC50 (half-maximal inhibitory concentration) of 10 nM in biochemical assays. medchemexpress.commedchemexpress.comadooq.comabmole.comadooq.commedchemexpress.comcaymanchem.com This high potency makes it an effective agent for studying the enzymatic activity of PRMT6. In cellular assays using A375 cells engineered to overexpress PRMT6, EPZ020411 demonstrated a dose-dependent inhibition of H3R2 methylation with an IC50 of 0.637 µM. nih.gov
Comparative Inhibition of Other PRMT Isoforms (e.g., PRMT1, PRMT8)
EPZ020411 exhibits selectivity for PRMT6 over other protein arginine methyltransferase (PRMT) isoforms. It is over 10-fold more selective for PRMT6 than for PRMT1 and PRMT8. medchemexpress.commedchemexpress.comadooq.comabmole.comadooq.com Specifically, the IC50 values for PRMT1 and PRMT8 are 119 nM and 223 nM, respectively. caymanchem.com Further studies have shown that EPZ020411 is over 100-fold selective for PRMT6, PRMT8, and PRMT1 when compared to other PRMTs like PRMT3, PRMT4, and PRMT5. apexbt.commdpi.com This selectivity is crucial for dissecting the specific biological roles of PRMT6.
Interactive Table: Inhibition of PRMT Isoforms by EPZ020411
| Enzyme | IC50 (nM) | Selectivity vs. PRMT6 |
|---|---|---|
| PRMT6 | 10 medchemexpress.commedchemexpress.comadooq.comabmole.comadooq.commedchemexpress.comcaymanchem.com | - |
| PRMT1 | 119 caymanchem.com | >10-fold medchemexpress.commedchemexpress.comadooq.comabmole.comadooq.com |
| PRMT8 | 223 caymanchem.com | >10-fold medchemexpress.commedchemexpress.comadooq.comabmole.comadooq.com |
| PRMT3 | >1000 nih.govapexbt.commdpi.com | >100-fold nih.govapexbt.commdpi.com |
| PRMT4 | >1000 nih.govapexbt.commdpi.com | >100-fold nih.govapexbt.commdpi.com |
| PRMT5 | >1000 nih.govapexbt.commdpi.com | >100-fold nih.govapexbt.commdpi.com |
| PRMT7 | >1000 nih.govapexbt.com | >100-fold nih.govapexbt.com |
Evaluation against Non-PRMT Methyltransferases
The selectivity of EPZ020411 has been evaluated against a panel of non-PRMT methyltransferases. Biochemical assays have demonstrated that EPZ020411 is highly selective for PRMT6, showing over 100-fold selectivity against other histone methyltransferases. nih.govapexbt.com This high degree of selectivity underscores its utility as a specific chemical probe for investigating PRMT6 function.
Mechanistic Aspects of Enzyme-Inhibitor Interaction
Competitive or Non-Competitive Inhibition Mechanism with Respect to Substrates (e.g., SAM)
Studies on the mechanism of action of similar type I PRMT inhibitors suggest a complex interaction with substrates. For instance, the inhibitor MS023, which shares some structural similarities with the class of compounds EPZ020411 belongs to, was found to be noncompetitive with both the cofactor S-adenosyl-L-methionine (SAM) and the peptide substrate for PRMT6. nih.gov This suggests that the inhibitor may not directly compete with SAM for its binding site, a characteristic that can be important for its in vivo efficacy and potential off-target effects. However, another study suggests that some PRMT inhibitors can be competitive with the peptide substrate. nih.gov The precise competitive or non-competitive nature of EPZ020411 with respect to SAM and the peptide substrate requires further specific investigation.
Binding Site Analysis within the PRMT6 Catalytic Domain
The PRMT6 enzyme consists of a conserved catalytic core that includes an N-terminal Rossmann fold for SAM binding and a C-terminal β-barrel domain. frontiersin.orgresearchgate.netnih.gov A dimerization helix is also a key structural feature. frontiersin.orgresearchgate.net X-ray crystallography has revealed that EPZ020411 binds within the arginine-binding site of the PRMT6 catalytic domain. frontiersin.orgacs.orgscispace.com The inhibitor's diamine side chain and pyrazole (B372694) core structure are key to this interaction. acs.orgscispace.com This binding mode effectively blocks the substrate from accessing the active site, thereby inhibiting the methyltransferase activity of the enzyme. The interaction is further stabilized within a ternary complex involving PRMT6, the inhibitor, and the cofactor product S-adenosyl-L-homocysteine (SAH). nih.govacs.org
Kinetic Characterization of EPZ020411 Hydrochloride Inhibition
This compound has been identified as a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). targetmol.com Its inhibitory activity has been characterized through detailed biochemical and kinetic studies, which are crucial for understanding its mechanism of action and its utility as a chemical probe for studying PRMT6 function.
In biochemical assays, this compound demonstrates significant potency against PRMT6, with a reported half-maximal inhibitory concentration (IC50) of 10 nM. medchemexpress.combioscience.co.ukxcessbio.com This high potency indicates a strong interaction between the inhibitor and the enzyme. The selectivity of this compound is a key feature of its kinetic profile. It exhibits greater than 10-fold selectivity for PRMT6 over the closely related type I arginine methyltransferases PRMT1 and PRMT8. medchemexpress.combioscience.co.ukmedchemexpress.com Furthermore, it shows even greater selectivity, over 100-fold, against other histone methyltransferases, including PRMT3, PRMT4, PRMT5, and PRMT7. targetmol.comapexbt.comnih.gov This selectivity is critical for minimizing off-target effects and ensuring that its biological activity can be confidently attributed to the inhibition of PRMT6.
The inhibitory mechanism of EPZ020411 was elucidated through crystallographic studies. A crystal structure of EPZ020411 in a ternary complex with PRMT6 and the cofactor S-adenosyl-L-homocysteine (SAH) revealed that the inhibitor binds to the arginine substrate-binding site. acs.org This binding is facilitated by its diamine side chain and pyrazole core structure, which mimic the substrate arginine. acs.org This competitive mode of inhibition with respect to the arginine substrate is a key aspect of its kinetic characterization.
In a cellular context, the inhibitory activity of EPZ020411 has been confirmed. In A375 human melanoma cells that were engineered to overexpress PRMT6, treatment with EPZ020411 resulted in a dose-dependent decrease in the methylation of histone H3 at arginine 2 (H3R2), a known substrate of PRMT6. targetmol.comnih.gov The IC50 value for the inhibition of H3R2 methylation in this cellular assay was determined to be 0.637 ± 0.241 μM. nih.gov This demonstrates that EPZ020411 is cell-permeable and effectively inhibits PRMT6 activity within a cellular environment.
The kinetic and inhibitory properties of this compound are summarized in the data tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. Other PRMTs |
| PRMT6 | 10 | >10-fold vs. PRMT1 & PRMT8 |
| >100-fold vs. PRMT3, 4, 5, 7 |
Data derived from biochemical assays. targetmol.commedchemexpress.combioscience.co.ukapexbt.comnih.gov
Table 2: Cellular Inhibitory Activity of EPZ020411
| Cell Line | Target Substrate | Cellular IC50 (µM) |
| A375 | H3R2 Methylation | 0.637 ± 0.241 |
Data from A375 cells overexpressing PRMT6. nih.gov
Cellular Mechanisms of Action of Epz020411 Hydrochloride
Impact on Substrate Methylation in Cellular Models
The primary mechanism of EPZ020411 is the direct inhibition of PRMT6's methyltransferase activity. This has been demonstrated through cellular models where the methylation status of known PRMT6 substrates is assessed following treatment with the compound.
PRMT6 is the sole enzyme known to be responsible for the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). nih.gov This specific histone mark is a key target for assessing the cellular potency of PRMT6 inhibitors. In cellular assays, treatment with EPZ020411 hydrochloride leads to a significant and dose-dependent reduction of H3R2 methylation levels. apexbt.comthomassci.com
In studies using A375 human melanoma cells engineered to overexpress PRMT6, EPZ020411 robustly inhibited the methylation of H3R2. nih.gov The half-maximal inhibitory concentration (IC50) for this cellular activity was consistently measured to be approximately 0.637 µM. nih.govcaymanchem.com This effect confirms that EPZ020411 can effectively penetrate cells and engage its target enzyme, leading to a direct impact on histone methylation status. nih.gov
| Cell Line | Assay Target | Reported IC50 (µM) | Reference |
|---|---|---|---|
| A375 (PRMT6 Overexpression) | H3R2 Methylation | 0.637 | nih.govcaymanchem.com |
| A375 | H3R2 Methylation | 0.634 | medchemexpress.com |
Beyond histones, PRMT6 methylates a variety of non-histone proteins, thereby regulating their function. EPZ020411 has been shown to inhibit the methylation of these substrates, demonstrating its broad impact on the PRMT6 methylome.
STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is another key non-histone substrate of PRMT6. PRMT6 asymmetrically dimethylates STAT3 at arginine 729. This modification is critical for STAT3's interaction with Janus kinase 2 (JAK2) and its subsequent phosphorylation and activation. Treatment with EPZ020411 has been shown to effectively curb this PRMT6-mediated methylation, thereby inhibiting STAT3 signaling.
Downstream Epigenetic and Transcriptional Consequences
By inhibiting the methylation of key histone and non-histone proteins, EPZ020411 induces significant downstream changes in the epigenetic landscape and gene expression profiles.
PRMT6 primarily functions as a transcriptional coregulator. nih.gov The H3R2me2a mark it deposits is a repressive epigenetic modification. nih.govuniprot.org Consequently, inhibition of PRMT6 by EPZ020411 can lead to the reactivation of silenced genes. Research has shown that the knockdown of PRMT6 results in the transcriptional upregulation of important tumor suppressor genes and cell cycle regulators, including:
p21 (CDKN1A) nih.gov
p16 (CDKN2A) nih.gov
TP53 uniprot.org
By blocking the repressive activity of PRMT6 at the promoters of these genes, EPZ020411 can restore their expression, leading to outcomes such as cell cycle arrest and the induction of senescence. nih.gov This indicates that the inhibitor can reverse the oncogenic silencing mediated by PRMT6.
The modulation of histone marks by EPZ020411 is a direct form of chromatin remodeling. The methylation of H3R2 by PRMT6 and the trimethylation of H3K4 (H3K4me3), a mark associated with active transcription, are mutually exclusive events. nih.govuniprot.org The presence of the bulky dimethylarginine group at the H3R2 position sterically hinders the enzymes that deposit the H3K4me3 mark.
By treating cells with EPZ020411, the repressive H3R2me2a mark is removed. This, in turn, can permit the writing of the activating H3K4me3 mark on the histone tail, effectively switching the chromatin state from a repressed to a transcriptionally permissive one. nih.gov This represents a critical mechanism by which EPZ020411 reverses gene silencing and modulates the cellular epigenetic state.
Cellular Signaling Pathway Modulation
The inhibition of PRMT6 by EPZ020411 has significant consequences for intracellular signaling cascades, largely through its impact on the methylation of non-histone signaling proteins.
One of the most well-documented effects is on the IL-6/STAT3 signaling pathway . As previously noted, PRMT6-mediated methylation of STAT3 is a prerequisite for its activation. By preventing this methylation event, EPZ020411 effectively blocks the downstream signaling cascade initiated by cytokines like IL-6. This inhibition curtails the translocation of STAT3 to the nucleus and the subsequent transcription of its target genes, which are often involved in cell proliferation, survival, and metastasis.
Furthermore, PRMT6 activity has been linked to the PI3K-Akt signaling pathway . Studies using PRMT inhibitors have demonstrated an attenuation of this pathway, leading to decreased levels of downstream effectors like cyclin D1 and Bcl-xL, which promotes cell cycle arrest and apoptosis.
Activation of cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. nih.govwm.edu The inhibition of PRMT6 by EPZ020411 has been shown to trigger the activation of this crucial pathway.
Mechanistically, PRMT6 acts as a negative regulator of the cGAS-STING pathway. It has been reported to inhibit the assembly of the TANK-binding kinase 1 (TBK1)-interferon regulatory factor 3 (IRF3) complex, which is a critical step in the production of type I interferons downstream of STING activation. researchgate.net By inhibiting PRMT6, EPZ020411 effectively removes this repressive signal, allowing for the proper function of the TBK1-IRF3 complex and subsequent activation of the pathway.
Furthermore, the influence of EPZ020411 on DNA mismatch repair capacity leads to an accumulation of cytosolic DNA. nih.govbmj.com This accumulation of DNA in the cytoplasm serves as a direct trigger for cGAS, which then synthesizes the second messenger cGAMP. nih.gov cGAMP binds to and activates STING, located on the endoplasmic reticulum, initiating a signaling cascade that culminates in the transcription of genes encoding type I interferons and other inflammatory cytokines, thereby promoting an anti-tumor immune response. nih.govnih.gov
Influence on DNA Mismatch Repair (MMR) Capacity and Mutagenesis
The DNA Mismatch Repair (MMR) system is essential for maintaining genomic integrity by correcting errors that occur during DNA replication. nih.gov Recent studies have identified PRMT6 as a key regulator of MMR capacity, and consequently, EPZ020411 influences this process directly.
The pharmacological inhibition of PRMT6 with EPZ020411 prevents the methylation of MSH2. nih.govbmj.com This action destabilizes the MutSα and MutSβ complexes and promotes mutagenesis. nih.govbmj.com Prolonged exposure to EPZ020411 has been observed to maintain a microsatellite instability (MSI)-like phenotype in cells that were previously microsatellite stable (MSS), indicating a significant impact on genomic stability. nih.govbmj.com
| Target Protein | PRMT6 Action | Effect on MMR | EPZ020411 Effect | Consequence of EPZ020411 |
| MSH2 | Dimethylation at R171 & R219 | Abrogates MMR capacity | Inhibits methylation | Promotes mutagenesis |
Regulation of STAT3 Signaling and Membrane Localization
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression and metastasis when constitutively activated. The activity of STAT3 is regulated by post-translational modifications, including methylation by PRMT6.
Research has shown that PRMT6 regulates the Interleukin-6 (IL-6)/STAT3 signaling pathway by asymmetrically dimethylating STAT3 at arginine 729 (R729). This methylation event is indispensable for the localization of STAT3 to the cellular membrane. Membrane localization is a prerequisite for its subsequent phosphorylation and activation. By inhibiting PRMT6, EPZ020411 prevents this crucial methylation step, thereby impairing the proper localization and activation of STAT3.
Effects on JAK2 Interaction
The Janus kinase 2 (JAK2) is a tyrosine kinase that plays a pivotal role in initiating the STAT3 signaling cascade. The interaction between JAK2 and STAT3 at the cell membrane is a critical step for the phosphorylation of STAT3 at tyrosine 705 (Y705), leading to its activation.
The PRMT6-mediated methylation of STAT3 at R729 has been identified as being essential for its binding to JAK2. Therefore, by inhibiting PRMT6, EPZ020411 disrupts the methylation of STAT3, which in turn prevents the effective interaction between STAT3 and JAK2. This disruption ultimately leads to reduced STAT3 phosphorylation and inactivation of the downstream signaling pathway, which has been shown to curb cancer metastasis in preclinical models.
| Pathway Component | Role of PRMT6 | Effect of EPZ020411 |
| STAT3 Methylation | Asymmetrically dimethylates STAT3 at R729 | Inhibits methylation |
| STAT3 Localization | Promotes STAT3 localization to the cell membrane | Impairs membrane localization |
| JAK2-STAT3 Interaction | Crucial for the binding of STAT3 to JAK2 | Prevents effective interaction |
| STAT3 Activation | Leads to Y705 phosphorylation and activation | Reduces phosphorylation and activation |
Table of Mentioned Compounds
Preclinical Biological Activity and Efficacy of Epz020411 Hydrochloride in Disease Models
Oncology Research Applications
The overexpression of PRMT6 has been noted in several cancer types, suggesting that its inhibition could have therapeutic benefits. nih.gov Research into EPZ020411 hydrochloride has demonstrated its activity across a range of cancer models, from cell lines to in vivo xenografts.
In vitro studies have established the ability of this compound to inhibit the proliferation of various cancer cell lines.
A375 Melanoma Cells: In an engineered A375 human melanoma cell line designed to overexpress PRMT6, treatment with EPZ020411 resulted in a dose-dependent decrease in the methylation of histone H3 at arginine 2 (H3R2), a specific mark of PRMT6 activity. nih.gov The compound demonstrated a median inhibitory concentration (IC50) of 0.637 µM for this cellular activity. nih.gov
Colorectal Cancer (CRC) Cells: The anti-proliferative effects of EPZ020411 have been observed in a panel of both mismatch repair (MMR)-proficient and MMR-deficient CRC cell lines. medchemexpress.com Studies found that the PRMT6 inhibitor induced significant cell death in these lines within the 4 µM range. news-medical.net Furthermore, when combined with GSK591, a PRMT5 inhibitor, EPZ020411 exhibited a synergistic anti-proliferative effect in HCT116 and SW620 colorectal cancer cells. news-medical.net
Leukemia Cells: While the role of protein arginine methyltransferases is an area of active investigation in hematological malignancies, specific preclinical data detailing the direct anti-proliferative effects of this compound on leukemia cell lines were not prominent in the reviewed literature.
| Cell Line | Cancer Type | Observed Effect | Key Findings |
|---|---|---|---|
| A375 | Melanoma | Inhibition of PRMT6-mediated methylation | Dose-dependently decreased H3R2 methylation with an IC50 of 0.637 µM. nih.gov |
| Various CRC Cell Lines | Colorectal Cancer | Induction of cell death | Effective in both MMR-proficient and MMR-deficient cell lines. news-medical.net |
| HCT116 and SW620 | Colorectal Cancer | Synergistic anti-proliferative effect | Observed when used in combination with the PRMT5 inhibitor GSK591. news-medical.net |
The anti-tumor activity of EPZ020411 has been validated in animal models, demonstrating its potential for in vivo efficacy.
Colorectal Cancer: In a murine xenograft model using the microsatellite stable (MSS) colorectal cancer cell line CT26, treatment with EPZ020411 suppressed tumor growth compared to the vehicle control group. news-medical.net This finding indicates that the inhibition of PRMT6 is an effective strategy against colorectal cancer cells in an in vivo setting. news-medical.net
Breast Cancer: In preclinical in vivo models of breast cancer, the inhibition of PRMT6 by EPZ020411 has been shown to significantly curtail cancer metastasis. apexbt.com This demonstrates the compound's ability to impact key processes of tumor progression in a living system.
A significant challenge in cancer immunotherapy is the limited response of MSS colorectal cancers to immune checkpoint blockade (ICB). news-medical.net Preclinical studies have revealed that EPZ020411 can sensitize these tumors to ICB. Pharmacological inhibition of PRMT6 with EPZ020411 was found to induce an MSI-like phenotype in MSS cells. news-medical.net In an in vivo model using CT26 tumor cells, while monotherapy with either EPZ020411 or an anti-PD-1 antibody alone had only slight effects on tumor size, the combination therapy overcame these limited responses. news-medical.net This suggests that targeting PRMT6 can render MSS colorectal cancers sensitive to immunotherapy. news-medical.net
Metastasis is a primary challenge in treating breast cancer. apexbt.com Research has established a positive regulatory role for PRMT6 in breast cancer metastasis. apexbt.com Both in vitro and in vivo experiments have demonstrated the significant capability of the PRMT6 inhibitor, EPZ020411, to curtail breast cancer metastasis. apexbt.com These findings highlight the potential utility of PRMT6 inhibitors as a therapeutic strategy against metastatic breast cancer. apexbt.com
| Cancer Type | Model | Observed Effect |
|---|---|---|
| Colorectal Cancer | CT26 Xenograft (MSS) | Suppression of tumor growth. news-medical.net |
| Colorectal Cancer | CT26 Xenograft (MSS) | Sensitized tumors to anti-PD-1 immune checkpoint blockade. news-medical.net |
| Breast Cancer | Preclinical In Vivo Model | Inhibition of cancer metastasis. apexbt.com |
Ototoxicity Research Applications
Beyond oncology, this compound has been investigated for its protective effects against drug-induced hearing loss.
Aminoglycoside antibiotics, such as neomycin, are known to cause ototoxicity, leading to hearing loss through the apoptosis of sensory hair cells in the inner ear.
In vitro studies using neonatal mouse cochlear explants showed that EPZ020411 significantly alleviated neomycin-induced hair cell apoptosis and increased hair cell survival. Mechanistic studies revealed that the compound could reduce the accumulation of reactive oxygen species (ROS) and the activation of caspase-3, key mediators of apoptosis.
These protective effects were also confirmed in vivo. In mouse models of neomycin-induced ototoxicity, pretreatment with EPZ020411 was able to attenuate hearing loss. The compound significantly reduced the loss of hair cells caused by neomycin treatment. These findings suggest that PRMT6 may be a therapeutic target for preventing hearing loss induced by ototoxic drugs.
Investigation in Other Disease Research Models (e.g., Glioblastoma)
The role of this compound has also been investigated in the context of glioblastoma (GBM), the most aggressive form of primary brain tumor. Research indicates that PRMT6 is overexpressed in glioma tissues, and its elevated expression is negatively correlated with the prognosis for GBM patients. nih.gov As a selective PRMT6 inhibitor, EPZ020411 has been utilized as a tool compound to explore the therapeutic potential of targeting this enzyme in GBM models. nih.govnih.gov
In vitro studies have shown that EPZ020411 can attenuate the proliferative effect of GBM cells. nih.gov The mechanism involves the PRMT6-CDC20-CDKN1B axis; by inhibiting PRMT6, EPZ020411 can disrupt this pathway, which is crucial for GBM progression. nih.gov Further research has identified a signaling axis involving Casein Kinase 2 (CK2), PRMT6, and the Regulator of Chromatin Condensation 1 (RCC1) as critical for the proliferation and tumorigenicity of glioblastoma stem cells (GSCs). nih.gov Treatment with EPZ020411 was shown to decrease the methylation of RCC1 and H3R2 in a dose- and time-dependent manner, supporting its specificity for PRMT6 inhibition. nih.gov Disruption of this pathway through PRMT6 inhibition leads to mitotic defects. nih.gov
Moreover, EPZ020411 has demonstrated an ability to suppress the invasive and migratory properties of glioblastoma cells. Mechanistic studies revealed that PRMT6 maintains the stability of the EZH2 protein by inhibiting its degradation. Treatment of glioblastoma cells with EPZ020411 led to a significant reduction in EZH2 protein expression, suggesting that targeting PRMT6 could be a strategy to hamper GBM cell invasion. In preclinical models, the inhibition of PRMT6 by EPZ020411 was also found to improve the cytotoxic effects of radiotherapy against GSC brain tumor xenografts, highlighting its potential as a sensitizing agent in combination therapies. nih.gov
Pharmacological Profile of Epz020411 Hydrochloride in Preclinical Models
Pharmacokinetics in Animal Models (e.g., rats)
The pharmacokinetic (PK) profile of EPZ020411 has been characterized in preclinical studies, particularly in male Sprague-Dawley rats. These studies involved both intravenous (i.v.) and subcutaneous (s.c.) administration to determine the compound's absorption, distribution, clearance, and half-life. nih.gov
Following subcutaneous administration in rats, EPZ020411 demonstrated good bioavailability. nih.govomicsdi.org Studies revealed a bioavailability of 65.6 ± 4.3% after a 5 mg/kg subcutaneous dose. nih.govselleckchem.com In contrast, the compound exhibited poor permeability in parallel artificial membrane permeation assays (PAMPA), which is consistent with observations of low oral bioavailability in rats (less than 5%). nih.gov
Investigations into the distribution of EPZ020411 in male Sprague-Dawley rats revealed a significant volume of distribution. nih.gov Following a single 1 mg/kg intravenous bolus dose, the volume of distribution at steady state (Vss) was determined to be 11.1 ± 1.6 L/kg. nih.govselleckchem.com This value suggests extensive distribution of the compound from the plasma into the tissues.
In pharmacokinetic studies conducted in male Sprague-Dawley rats, EPZ020411 exhibited a moderate rate of clearance. nih.govselleckchem.comapexbt.com After a 1 mg/kg intravenous administration, the clearance (CL) was measured at 19.7 ± 1.0 mL/min/kg. nih.govselleckchem.com
The mean terminal half-life (t1/2) was found to be 8.54 ± 1.43 hours following intravenous administration. nih.govselleckchem.com A similar terminal half-life of 9.19 ± 1.60 hours was observed following a 5 mg/kg subcutaneous dose. nih.govmedchemexpress.com
| Parameter | 1 mg/kg i.v. | 5 mg/kg s.c. |
|---|---|---|
| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | N/A |
| Volume of Distribution (Vss) (L/kg) | 11.1 ± 1.6 | N/A |
| Terminal Half-Life (t1/2) (h) | 8.54 ± 1.43 | 9.19 ± 1.60 |
| Bioavailability (F) (%) | N/A | 65.6 ± 4.3 |
Pharmacodynamics in Preclinical Settings
The pharmacodynamic properties of EPZ020411 are directly linked to its function as a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). nih.govadooq.com
EPZ020411's engagement with its target, PRMT6, has been demonstrated through the inhibition of the methylation of histone H3 at arginine 2 (H3R2), a known substrate of PRMT6. nih.govthomassci.comcaymanchem.com In cellular assays using A375 human melanoma cells that were engineered to overexpress PRMT6, treatment with EPZ020411 resulted in a dose-dependent reduction in H3R2 methylation. nih.govselleckchem.com The half-maximal inhibitory concentration (IC50) for this cellular activity was determined to be 0.637 ± 0.241 μM. nih.govcaymanchem.com This demonstrates a clear correlation between the compound's concentration and the inhibition of its intended epigenetic target. nih.govapexbt.com
The duration of target engagement by EPZ020411 has been evaluated in vivo in rat models. apexbt.comcaymanchem.com Following a single 5 mg/kg subcutaneous dose, the resulting unbound blood concentrations of EPZ020411 were sustained above the biochemical half-maximal inhibitory concentration (IC50) for PRMT6 for a period exceeding 12 hours. nih.govselleckchem.comapexbt.comthomassci.comcaymanchem.com This finding indicates that a single administration can achieve prolonged target inhibition in a preclinical in vivo setting. apexbt.comcaymanchem.com
Structural Biology Insights into Epz020411 Hydrochloride Prmt6 Interaction
Crystal Structure Analysis of EPZ020411 Hydrochloride in Complex with PRMT6
The three-dimensional structure of the human PRMT6 enzyme in a ternary complex with EPZ020411 and the cofactor product S-adenosyl-L-homocysteine (SAH) has been determined by X-ray crystallography to a resolution of 2.1 Å. nih.govrcsb.org This high-resolution structure, available in the Protein Data Bank under the accession code 4Y30, provides a detailed snapshot of the molecular interactions that govern the inhibitor's potency and selectivity. rcsb.orgwwpdb.orgpdbj.org The PRMT6 enzyme in the crystal structure is a homodimer, a known characteristic of several type I PRMTs. nih.gov
The analysis of the crystal structure reveals that EPZ020411 binds in the substrate-binding site of PRMT6, occupying the pocket where the arginine residue of a substrate protein would normally bind. The inhibitor's binding is stabilized by a network of interactions with the protein and is influenced by the presence of SAH in the adjacent cofactor-binding pocket.
The binding of EPZ020411 to PRMT6 is characterized by a series of specific molecular interactions, primarily involving its diamine side-chain and pyrazole (B372694) core. The interactions observed are similar to those of its parent aryl pyrazole compound, but with key differences that contribute to its specific profile. nih.gov
The diamine side-chain of EPZ020411 plays a crucial role in anchoring the inhibitor in the active site. This motif mimics the guanidinium (B1211019) group of the natural substrate, arginine. A key interaction involves a hydrogen bond between the tertiary amine of the diamine side-chain and the side chain of His317. nih.gov The pyrazole core of the inhibitor forms a hydrogen bond with the side chain of Glu59. nih.gov
The table below summarizes the key interactions between EPZ020411 and PRMT6, inferred from the crystal structure and analysis of its parent compound.
| EPZ020411 Moiety | Interaction Type | PRMT6 Residue |
|---|---|---|
| Diamine Side-Chain (tertiary amine) | Hydrogen Bond | His317 (side chain) |
| Pyrazole Core | Hydrogen Bond | Glu59 (side chain) |
| Aryl Ring | π-π Stacking | Glu64, Tyr159 (side chains) |
| R3 Methyl Group | Van der Waals | Binding pocket residues |
Detailed information regarding specific conformational changes within PRMT6 upon the binding of EPZ020411 is not extensively detailed in the available literature. However, it is a well-established principle in structural biology that the binding of a ligand to a protein can induce conformational adjustments in the protein structure. These changes can range from subtle side-chain rearrangements to more significant domain movements. In the case of PRMT6, the binding of EPZ020411 in the arginine-binding pocket likely stabilizes a specific conformation of the active site loops.
Structural comparisons between different PRMT family members and the same enzyme in complex with different ligands have shown that the loops surrounding the active site can exhibit flexibility. nih.gov For instance, a conserved aromatic motif, which acts as a lid over the cofactor binding pocket in some PRMTs, is positioned outwards in PRMT6, potentially influencing cofactor exchange and inhibitor binding. guidetopharmacology.org The binding of an inhibitor like EPZ020411 would be expected to lock this region into a more defined conformation. Without a publicly available crystal structure of the apo (unbound) form of human PRMT6, a direct comparison to definitively map the conformational shifts induced by EPZ020411 is challenging.
Implications for Rational Design of Future PRMT6 Inhibitors
The crystal structure of the PRMT6-EPZ020411 complex provides a valuable blueprint for the rational design of new and improved PRMT6 inhibitors. The detailed understanding of the binding mode and the structure-activity relationship (SAR) studies that led to EPZ020411's development offer several key insights for future drug discovery efforts. nih.gov
One of the primary takeaways is the importance of mimicking the substrate's interactions. The diamine side-chain of EPZ020411 effectively occupies the arginine-binding pocket, highlighting this as a critical feature for potent inhibition. Future designs could explore alternative chemical scaffolds that can replicate these key hydrogen bonding interactions with residues like His317 and Glu59. nih.gov
The SAR studies also revealed that there is additional, unoccupied space within the binding pocket that can be exploited. nih.gov Specifically, the region extending from the para-position of the aryl group is amenable to modification. The development of EPZ020411 involved extending a side chain into this space, which generally maintained or improved potency. nih.gov This suggests that larger and more complex chemical groups could be introduced at this position to enhance interactions with the protein and improve properties such as selectivity and pharmacokinetic profiles. For example, exploring different ether-linked substituents at this position was a successful strategy in the initial optimization. nih.gov
Furthermore, the structural information can be used to improve selectivity over other PRMTs. By comparing the active site residues of PRMT6 with those of other family members like PRMT1 and PRMT8, subtle differences can be identified and exploited. For instance, designing inhibitors that specifically interact with non-conserved residues in the PRMT6 active site could lead to compounds with greater selectivity, thereby reducing the potential for off-target effects. The development of EPZ020411 demonstrated that modifications, such as di-meta substitution on the aryl ring, could reduce PRMT6 activity while retaining potency against other PRMTs, indicating that fine-tuning these interactions can modulate the selectivity profile. nih.gov
Synthetic Chemistry and Structure Activity Relationships Sar of Epz020411 Hydrochloride and Analogues
Discovery and Optimization of the Aryl Pyrazole (B372694) Scaffold
The journey to discover EPZ020411 began with the screening of an internal compound library by Epizyme, which identified an aryl pyrazole, designated as compound 1 , as a potent inhibitor of PRMT1, PRMT6, and PRMT8. nih.gov This initial hit possessed a diamine side-chain and exhibited balanced, low nanomolar potency against these three Type I protein arginine methyltransferases. nih.gov
A crystal structure of compound 1 in complex with PRMT6 and S-adenosyl-L-homocysteine (SAH) revealed that the diamine side-chain occupied the binding site typically used by the substrate arginine side-chain. nih.gov The structure also showed available space extending from the para-position of the aryl group, suggesting a clear path for optimization to enhance potency and selectivity. nih.gov
The optimization strategy focused on modifying the aryl pyrazole scaffold to improve its selectivity for PRMT6 over other PRMTs, particularly the closely related PRMT1 and PRMT8. nih.gov Initial modifications involved substitutions at the meta-positions of the aryl ring, which generally led to a decrease in PRMT6 activity. nih.gov The key breakthrough in achieving selectivity came from extending substituents off the para-position of the aryl ring. nih.gov This exploration led to the synthesis of a series of analogues, including those with oxygen- and nitrogen-linked alkyl groups, which demonstrated increased potency for PRMT6. nih.gov This systematic optimization of the aryl pyrazole scaffold ultimately yielded EPZ020411 as the first potent and selective small molecule inhibitor of PRMT6. nih.govwestminster.ac.uk
Chemical Synthesis Methodologies for EPZ020411 Hydrochloride
The detailed chemical synthesis for EPZ020411 is described in the supporting information of the primary publication by Mitchell et al. (2015). nih.gov The formal chemical name for the active free base is N1,N2-dimethyl-N1-[[3-[4-[[trans-3-[2-(tetrahydro-2H-pyran-4-yl)ethoxy]cyclobutyl]oxy]phenyl]-1H-pyrazol-4-yl]methyl]-1,2-ethanediamine. caymanchem.com The synthesis involves the construction of the core aryl pyrazole structure, followed by the addition and modification of the side chains that are critical for its inhibitory activity and selectivity. The hydrochloride salt form enhances the compound's solubility and suitability for experimental use. medchemexpress.com
Structure-Activity Relationship (SAR) Studies Leading to this compound
The development of EPZ020411 was driven by extensive structure-activity relationship (SAR) studies. nih.gov SAR analysis is a fundamental process in drug discovery that elucidates the connection between a molecule's three-dimensional structure and its biological activity, allowing for the rational design of more potent and selective compounds. immutoscientific.com
The SAR studies for the aryl pyrazole series identified several key structural features essential for potent and selective PRMT6 inhibition. nih.gov
Diamine Side-Chain : This group, attached to the pyrazole core, was found to be a critical element. It occupies the substrate arginine binding site, mimicking the natural substrate of the enzyme. The terminal nitrogen of this chain is positioned near the sulfur atom of the cofactor product SAH. nih.gov
Pyrazole Core : The pyrazole ring itself is involved in crucial interactions with the enzyme. Specifically, it forms a hydrogen bond with the side chain of glutamate (B1630785) 59 (Glu59) in the PRMT6 active site. nih.gov
Aryl Group : The phenyl ring connected to the pyrazole makes important π–π stacking interactions with the side chains of glutamate 64 (Glu64) and tyrosine 159 (Tyr159), anchoring the inhibitor in the active site. nih.gov
Para-Position Substituent : The most significant determinant of selectivity for PRMT6 over PRMT1 and PRMT8 was the substituent at the para-position of the aryl ring. While the initial hit (compound 1 ) lacked a substituent here, extending various groups from this position led to a dramatic increase in PRMT6 potency and selectivity. Oxygen- and nitrogen-linked alkyl chains, such as the trans-3-[2-(tetrahydro-2H-pyran-4-yl)ethoxy]cyclobutoxy group found in EPZ020411, were particularly effective. nih.gov This side chain extends into a region of the binding pocket where there is more space, allowing for favorable interactions that are unique to PRMT6. nih.gov
During the SAR exploration, numerous analogues were synthesized and characterized to map the chemical space and understand the requirements for PRMT6 inhibition. nih.gov
Analogues with di-meta substitution on the aryl ring, for instance, the addition of a trifluoromethyl group, resulted in decreased activity against PRMT6. nih.gov One such compound, 15 (N1,N2-dimethyl-N1-((3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine), which lacks the para substituent, demonstrated significantly reduced PRMT6 inhibitory activity. This made it an ideal negative control for cellular assays to confirm that the observed effects of EPZ020411 were due to PRMT6 inhibition. nih.gov In a cellular assay, EPZ020411 showed a dose-dependent decrease in the methylation of the PRMT6 substrate H3R2, while compound 15 had no effect at concentrations up to 20 μM. nih.gov
Other analogues with phenoxy groups linked to the para-position also yielded compounds with single-digit nanomolar potency against PRMT6 and high selectivity over PRMT1 and PRMT8. nih.gov The characterization of these related compounds was crucial for validating the SAR model and confirming that the specific combination of functional groups in EPZ020411 provided a superior profile for a chemical probe. nih.gov
The table below summarizes the biochemical inhibitory activity of EPZ020411 and key analogues against three Type I PRMTs, illustrating the achieved potency and selectivity. nih.gov
| Compound | PRMT1 IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) |
|---|---|---|---|
| 1 | 14 ± 2 | 12 ± 2 | 12 ± 1 |
| EPZ020411 | 119 ± 12 | 10 ± 2 | 223 ± 27 |
| 15 (Negative Control) | 660 ± 110 | >20000 | 1600 ± 300 |
| 19 | 1400 ± 100 | 8 ± 1 | 1100 ± 200 |
| 20 | 1300 ± 200 | 6 ± 1 | 1100 ± 200 |
| 21 | 2100 ± 300 | 8 ± 1 | 1300 ± 200 |
Methodological Approaches in Epz020411 Hydrochloride Research
Biochemical Assays for PRMT6 Activity Measurement (e.g., Scintillation Proximity Assay (SPA))
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on its target enzyme. For EPZ020411, these assays have been crucial in quantifying its potency and selectivity for PRMT6. EPZ020411 has been identified as a selective inhibitor of PRMT6 with an IC50 of 10 nM. medchemexpress.comthomassci.comtargetmol.comselleckchem.com Its selectivity is notable, showing more than 10-fold greater potency for PRMT6 compared to PRMT1 and PRMT8. medchemexpress.com
A common method to measure the activity of methyltransferases like PRMT6 is the Scintillation Proximity Assay (SPA). This high-throughput screening method involves the use of a radiolabeled methyl donor, typically S-adenosyl-L-methionine ([³H]-SAM), and a biotinylated substrate peptide. When the enzyme transfers the tritiated methyl group from [³H]-SAM to the biotinylated substrate, the substrate is then captured by streptavidin-coated scintillant-embedded beads. The proximity of the radiolabel to the scintillant on the bead results in the emission of light, which is detected by a scintillation counter. The intensity of the light signal is directly proportional to the enzyme's activity. The presence of an inhibitor like EPZ020411 reduces the enzymatic activity, leading to a decrease in the SPA signal.
Table 1: Inhibitory Activity of EPZ020411 Against Various Protein Arginine Methyltransferases
| Target | IC50 (nM) |
|---|---|
| PRMT6 | 10 |
| PRMT1 | 119 |
| PRMT8 | 223 |
Cell-Based Assays
Cell-based assays are essential for understanding how a compound affects cellular processes and for validating the mechanism of action observed in biochemical assays within a biological context.
To confirm that EPZ020411 inhibits PRMT6 activity within cells, researchers utilize techniques like Western blotting and immunoprecipitation to analyze the methylation status of known PRMT6 substrates. A key substrate of PRMT6 is histone H3 at arginine 2 (H3R2). Studies have shown that treatment with EPZ020411 leads to a dose-dependent decrease in H3R2 methylation in A375 cells that are engineered to express PRMT6. thomassci.com In these experiments, an IC50 of 0.637 µM was determined for the reduction of H3R2 methylation. thomassci.com
The general workflow for this analysis involves treating cells with EPZ020411, lysing the cells, and then using specific antibodies to detect the levels of methylated H3R2 via Western blot. This provides direct evidence of the compound's ability to engage its target and inhibit its enzymatic function in a cellular environment.
To assess the impact of EPZ020411 on cell survival and growth, researchers employ cell viability and proliferation assays. The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay that measures cell viability. It utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
The colony formation assay, or clonogenic assay, is a long-term assay that assesses the ability of single cells to undergo unlimited division and form colonies. nih.gov This assay provides insight into the cytostatic or cytotoxic effects of a compound over a longer period. While specific studies detailing the use of CCK8 and colony formation assays with EPZ020411 alone are not prevalent in the reviewed literature, related research has shown that EPZ020411 in combination with GSK591 (a PRMT5 inhibitor) exhibits a synergistic anti-proliferative effect on HCT116 and SW620 colorectal cancer cells. medchemexpress.com
Apoptosis, or programmed cell death, is a critical process that can be induced by anticancer agents. Assays to detect apoptosis are therefore important in the evaluation of compounds like EPZ020411. Research has indicated that EPZ020411 can reduce neomycin- and cisplatin-induced cell apoptosis and increase hair cell survival. medchemexpress.com
DAPI (4',6-diamidino-2-phenylindole) staining is a common method to visualize apoptotic cells. DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, the chromatin condenses and the nucleus fragments, leading to more intense and fragmented DAPI staining, which can be observed by fluorescence microscopy. researchgate.netresearchgate.net
Caspase activation is a hallmark of apoptosis. nih.govnih.gov Caspases are a family of proteases that, once activated, execute the apoptotic program by cleaving specific cellular substrates. mdpi.commdpi.com The activation of caspases, such as caspase-3, can be detected using various methods, including Western blotting for cleaved caspase fragments or by using fluorogenic substrates that are cleaved by active caspases to produce a fluorescent signal. mdpi.commdpi.com Studies have shown that EPZ020411 suppressed the apoptotic cascade induced by aminoglycosides and cisplatin in cochlear explants. medchemexpress.com
Mutagenesis assays are used to assess the potential of a chemical to induce genetic mutations. The Hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay is a widely used in vitro test to detect gene mutations in mammalian cells. nih.govnih.gov The HPRT gene is located on the X chromosome and encodes an enzyme involved in the purine salvage pathway. nih.govresearchgate.net Mutations that inactivate the HPRT enzyme render the cells resistant to the toxic effects of purine analogs like 6-thioguanine. nih.gov By treating cells with a test compound and then selecting for mutants with 6-thioguanine, the mutagenic potential of the compound can be quantified. nih.gov While this is a standard toxicological assay, specific studies utilizing the HPRT mutability assay to evaluate EPZ020411 hydrochloride were not identified in the reviewed literature.
In Vivo Preclinical Models
In vivo preclinical models are essential for evaluating the pharmacokinetic properties and efficacy of a drug candidate in a living organism. Studies in male Sprague-Dawley rats have been conducted to characterize the pharmacokinetic profile of EPZ020411. Following a single intravenous bolus, the compound showed moderate clearance. thomassci.com Importantly, after subcutaneous administration, EPZ020411 demonstrated good bioavailability, with unbound blood concentrations remaining above the biochemical IC50 for PRMT6 for over 12 hours, making it a suitable tool for in vivo studies. thomassci.comtargetmol.com
In another preclinical model, EPZ020411 was shown to reduce neomycin- and cisplatin-induced hearing loss in C57BL/6J wild-type mice, highlighting its potential protective effects in certain contexts of cellular damage. medchemexpress.com
Table 2: Pharmacokinetic Parameters of EPZ020411 in Sprague-Dawley Rats
| Parameter | Value (following 5 mg/kg s.c. dosing) |
|---|---|
| Bioavailability | Good |
| Unbound Blood Concentration | Maintained above biochemical IC50 for >12 hours |
Biophysical Techniques (e.g., LC-MS/MS for proteomic analysis)
Understanding the molecular impact of a drug requires sophisticated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful biophysical technique central to the field of proteomics. nih.govnih.gov It is widely used for the high-throughput identification and quantification of thousands of proteins within a complex biological sample. nih.govazolifesciences.com
The LC-MS/MS workflow involves:
Protein Digestion: Proteins from a sample (e.g., cells or tissue treated with EPZ020411) are enzymatically digested into smaller peptides.
Liquid Chromatography (LC): The complex peptide mixture is separated based on its physicochemical properties. azolifesciences.com
Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and analyzed by two mass spectrometers in series. The first measures the mass-to-charge ratio of the intact peptides, and the second fragments the peptides and measures the mass of the resulting fragments. azolifesciences.com
This process generates a unique fragmentation pattern for each peptide, allowing for its identification and quantification. In the context of this compound research, LC-MS/MS can be used to perform global proteomic profiling to discover which protein expression levels are altered by the inhibition of PRMT6, thereby revealing the downstream pathways and cellular processes affected by the drug. nih.gov
Future Research Directions and Preclinical Translational Perspectives of Epz020411 Hydrochloride
Elucidating Novel PRMT6 Substrates and Their Biological Significance
A primary focus of future research is the identification and characterization of novel substrates of PRMT6. While histone H3 at arginine 2 (H3R2) is a well-established substrate, the full spectrum of PRMT6 targets remains largely unexplored. The use of EPZ020411 hydrochloride in proteomic-based screening approaches will be instrumental in identifying new non-histone substrates. Understanding how PRMT6-mediated methylation of these novel substrates influences their function, stability, and interaction with other proteins is crucial. For instance, recent studies have shown that PRMT6 can methylate MSH2, a key component of the DNA mismatch repair (MMR) pathway, thereby regulating its activity. The systematic investigation of the PRMT6 "methylome" in different cellular contexts will undoubtedly unveil new biological functions and disease associations.
Table 1: Known and Investigated Substrates of PRMT6
| Substrate Category | Specific Substrate | Biological Process Implicated |
| Histones | Histone H3 (H3R2) | Transcriptional repression |
| DNA Repair Proteins | MSH2 | DNA Mismatch Repair (MMR) |
| Tumor Suppressors | p21 | Cell cycle control, cellular senescence |
| Kinases | CRAF | Aerobic glycolysis, hepatocarcinogenesis |
| Cell Cycle Regulators | CDC20 | Glioblastoma progression |
| Signal Transducers | STAT3 | Tumor metastasis |
Further Characterization of Cross-Talk with Other Epigenetic Modifiers
The epigenetic landscape is characterized by a complex interplay between different modifications. Future studies should focus on elucidating the cross-talk between PRMT6-mediated arginine methylation and other epigenetic marks, such as histone acetylation, phosphorylation, ubiquitination, and DNA methylation. For example, PRMT6 overexpression has been shown to impair the chromatin association of UHRF1, an accessory factor for DNMT1, leading to passive DNA demethylation. There is also evidence of interplay between different PRMTs; for instance, PRMT1 can methylate PRMT6, which in turn downregulates the enzymatic activity of PRMT6. Investigating how this compound perturbs these intricate regulatory networks will provide a more comprehensive understanding of its mechanism of action and potential off-target effects. This line of inquiry could reveal synergistic opportunities for combination therapies targeting multiple epigenetic pathways.
Combinatorial Preclinical Strategies with this compound
The therapeutic potential of this compound may be significantly enhanced through combination with other agents. Preclinical studies have already demonstrated a synergistic anti-proliferative effect when EPZ020411 is combined with the PRMT5 inhibitor GSK591 in colorectal cancer cell lines.
Another promising avenue is the combination of PRMT6 inhibition with immune checkpoint inhibitors (ICIs). Research has shown that PRMT6 inhibition can trigger cytosolic DNA accumulation and activate the cGAS-STING signaling pathway, leading to an enhanced immune response. By promoting an MSI-like (microsatellite instability) phenotype in microsatellite stable (MSS) tumors, EPZ020411 treatment has been shown to sensitize these tumors to ICB therapy in preclinical models. This suggests that targeting PRMT6 could be a viable strategy to overcome resistance to immunotherapy in a subset of cancers. Further preclinical exploration of these and other combination strategies is warranted.
Table 2: Investigated Preclinical Combinations with this compound
| Combination Agent Class | Specific Agent (Example) | Rationale | Observed Preclinical Effect |
| Other PRMT Inhibitors | GSK591 (PRMT5i) | Targeting complementary epigenetic pathways | Synergistic anti-proliferative effect in HCT116 and SW620 cells. |
| Immune Checkpoint Inhibitors | Anti-PD1 antibody | Enhance anti-tumor immunity by activating the cGAS-STING pathway | Sensitizes microsatellite stable colorectal cancer models to immunotherapy. |
Development of Advanced Preclinical Models for this compound Evaluation
To better predict the clinical efficacy of this compound, there is a need for more sophisticated preclinical models. While traditional cell line-derived xenografts have been useful, future studies should incorporate more clinically relevant models. These include patient-derived xenografts (PDXs), which better recapitulate the heterogeneity and biology of human tumors. Additionally, genetically engineered mouse models (GEMMs) that spontaneously develop tumors in an immunocompetent setting will be invaluable for studying the interplay between PRMT6 inhibition and the tumor microenvironment, particularly for evaluating combinatorial strategies with immunotherapies. The use of azoxymethane/dextran sodium sulfate (B86663) (AOM/DSS)-induced colorectal cancer models has already provided insights into the in vivo efficacy of EPZ020411 in the context of an intact immune system.
Exploration of PRMT6 Inhibition in Emerging Disease Areas (Preclinical)
While the primary focus of PRMT6 research has been on oncology, its role in other diseases is an emerging area of investigation. Preclinical studies have shown that this compound can protect against neomycin- and cisplatin-induced hearing loss in mouse models. The compound was found to reduce ototoxic drug-induced apoptosis in cochlear hair cells by mitigating mitochondrial dysfunction and decreasing the accumulation of reactive oxygen species (ROS). This suggests a potential therapeutic application for PRMT6 inhibitors in preventing ototoxicity. Further preclinical research is needed to explore the role of PRMT6 and the therapeutic potential of its inhibition in other non-oncology disease areas such as cardiovascular diseases, metabolic disorders, and neurodegenerative conditions.
Optimization of this compound for Enhanced Preclinical Efficacy
EPZ020411 was identified from an aryl pyrazole (B372694) series and optimized to be the first potent and selective small molecule inhibitor of PRMT6 suitable for in vivo studies. Its development involved characterization that demonstrated good bioavailability following subcutaneous administration in rats. Future research could focus on the development of next-generation PRMT6 inhibitors with improved pharmacological properties. This could involve medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic parameters such as oral bioavailability and brain penetrance. The development of covalent inhibitors or proteolysis-targeting chimeras (PROTACs) that lead to the degradation of PRMT6 could offer alternative therapeutic modalities with potentially greater efficacy and duration of action.
Q & A
Basic Research Questions
Q. How do researchers experimentally validate the selectivity of EPZ020411 hydrochloride for PRMT6 over other PRMT isoforms?
- Methodology : Perform in vitro enzymatic assays using recombinant PRMT isoforms (e.g., PRMT1, PRMT6, PRMT8) to determine IC50 values. EPZ020411 shows 10 nM IC50 for PRMT6, with >10-fold selectivity over PRMT1 and PRMT8 . Validate selectivity further by testing methylation activity of PRMT substrates (e.g., histone H3 arginine methylation for PRMT6) in cellular assays using PRMT6-overexpressing cell lines .
Q. What experimental approaches are used to confirm target engagement of EPZ020411 in cellular models?
- Methodology :
Use Western blotting or mass spectrometry to quantify methylation levels of PRMT6-specific substrates (e.g., H3R2me2a) in treated vs. untreated cells .
Employ cellular thermal shift assays (CETSA) to confirm direct binding of EPZ020411 to PRMT6 .
Validate functional effects via RNA-seq or proteomics to identify downstream pathways altered by PRMT6 inhibition .
Q. How should researchers design a preliminary in vivo study to evaluate EPZ020411’s pharmacokinetics and efficacy?
- Methodology :
- Animal models : Use rodent models (e.g., rats) for bioavailability studies. EPZ020411 shows good subcutaneous bioavailability, making this route suitable for acute efficacy studies .
- Dosing : Start with 10–50 mg/kg doses, based on prior PK data showing dose-dependent inhibition of PRMT6 activity .
- Endpoint analysis : Measure plasma/tissue drug levels via LC-MS and correlate with pharmacodynamic markers (e.g., H3R2me2a reduction in target tissues) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on EPZ020411’s off-target effects across different cancer cell lines?
- Methodology :
Perform isoform-specific PRMT knockdown/knockout experiments to isolate PRMT6-dependent effects.
Use orthogonal assays (e.g., PRMT1/8-specific substrate methylation assays) to rule out cross-reactivity .
Investigate cell line-specific factors (e.g., PRMT expression levels, epigenetic background) using RNA-seq or CRISPR screens .
Q. What strategies optimize EPZ020411’s pharmacokinetic profile for chronic dosing in preclinical models?
- Methodology :
Modify formulation (e.g., PEGylation or liposomal encapsulation) to enhance solubility and half-life .
Conduct metabolite profiling to identify and mitigate rapid clearance pathways.
Use sustained-release delivery systems (e.g., osmotic pumps) for stable plasma concentrations .
Q. How can EPZ020411 be combined with other epigenetic therapies to overcome drug resistance in cancer?
- Methodology :
Test synergy with DNA methyltransferase inhibitors (e.g., azacitidine) or histone deacetylase inhibitors (e.g., vorinostat) in in vitro viability assays.
Use combinatorial CRISPR screens to identify synthetic lethal partners of PRMT6 inhibition .
Validate efficacy in patient-derived xenograft (PDX) models with matched transcriptomic/epigenetic profiling .
Key Considerations for Experimental Design
- Structural insights : The ethylenediamine group in EPZ020411 mimics arginine, enabling competitive inhibition of PRMT6’s substrate-binding pocket .
- Data validation : Always include negative controls (e.g., PRMT6-knockout cells) to confirm on-target effects .
- Contradiction management : Cross-validate findings using orthogonal methods (e.g., CETSA + enzymatic assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
